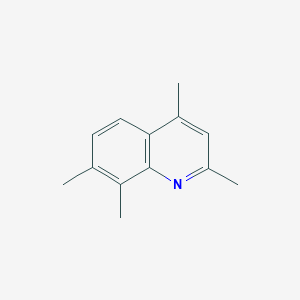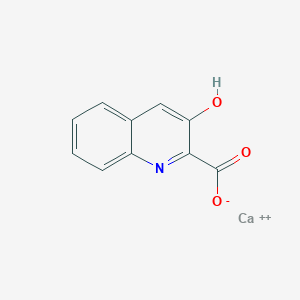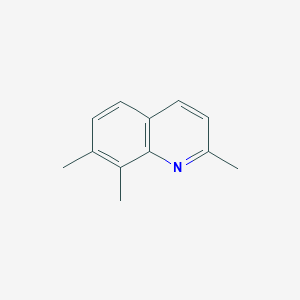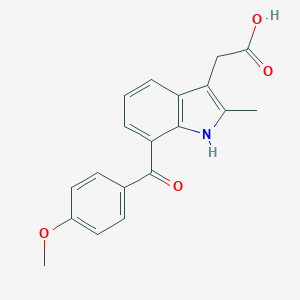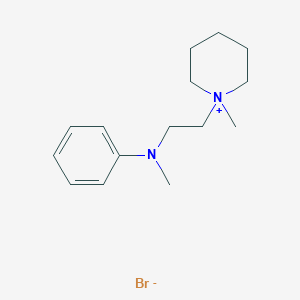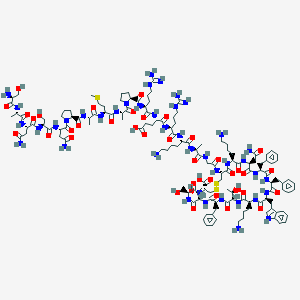
Somatostatine 1-28
Vue d'ensemble
Description
Key Insights
- Infants develop the skill of reaching by adapting their intrinsic movement dynamics to the task, with some dampening their movements while others energize them to achieve the goal .
- A mathematical model suggests that infants learn to reach by adjusting their strategies based on previous experiences and their current level of motor control, with reaching being a series of submovements aimed at correcting errors .
- Reaching control can be modeled by selecting target postures based on the effectiveness of stored postures and executing movements by reducing the distance in joint space, predicting various laws of motion and learning .
- Training programs like REACH can enhance early childhood teachers' ability to support children's social and emotional development, leading to improved classroom interactions and children's prosocial behaviors .
- Dynamic programming techniques can describe reach sets and solve reachability problems in systems, with reach sets being the level sets of the value function solutions to Hamilton-Jacobi-Bellman equations .
- The REACH software tool integrates various knowledge types, including domain theories and design heuristics, to aid in the conceptual design of accounting information systems .
- Automated program analysis tools like Reach can compute program inputs that cause evaluation of target expressions, offering performance benefits over exhaustive input generation methods .
Applications De Recherche Scientifique
Régulation de la sécrétion hormonale
La somatostatine 1-28, également connue sous le nom de somatostatine-28, est une hormone peptidique qui provient de la pré-prosomatostatine et participe à la régulation de la sécrétion hormonale . Elle réprime la sécrétion de l'hormone de croissance et joue un rôle crucial dans la régulation de la synthèse du glucagon et de l'insuline dans le pancréas .
Modulation du signal glutamatergique dans le système nerveux central
La this compound agit comme un modulateur présynaptique du signal glutamatergique dans le système nerveux central . Elle contrôle l'efficacité de la transmission centrale du glutamate en modulant présynaptiquement l'exocytose du glutamate ou en métamodulant l'activité des récepteurs du glutamate colocalisés et fonctionnellement couplés aux récepteurs de la somatostatine dans des sous-populations sélectionnées de terminaisons nerveuses .
Inhibition de l'afflux intracellulaire de Ca2+ et de l'activité de l'adénylate cyclase
L'interaction de la this compound avec son récepteur couplé aux protéines G conduit à l'inhibition de l'afflux intracellulaire de Ca2+ et de l'activité de l'adénylate cyclase (AC) à l'intérieur de la cellule . Cela régule les niveaux d'AMP cyclique (AMPc), qui participe à la signalisation intracellulaire, telle que le transfert d'hormones à l'intérieur des cellules et la prolifération cellulaire .
Régulation des cellules immunitaires
Il a été rapporté que la this compound induit la production d'hormone stimulant les mélanocytes α (α-MSH) dans les cellules T stimulées par l'anti-CD3 et amorcées . L'α-MSH a été interprétée comme étant responsable de l'effet suppresseur de la this compound sur la production d'IFN-γ .
Vasoconstriction dans le système vasculaire
Dans le système vasculaire, la this compound produit probablement une vasoconstriction en inhibant l'adénylate cyclase, ce qui conduit à une diminution de la concentration d'AMP cyclique dans les cellules endothéliales . Cela bloque en fin de compte la vasodilatation par cette voie<a aria-label="5: In the vascular system, Somatostatin 1-28 likely produces vasoconstriction by inhibiting adenylate cyclase leading to a lowering the concentration of cyclic adenosine monophosphate in the endothelial cells5" data-citationid="a6f5803a-5c6f-8ba7-8288-a5706679fbd4-30" h="ID=SERP,5015.1" href="https://go.drugbank.com/drugs/DB09
Mécanisme D'action
Target of Action
Somatostatin 1-28, also known as somatostatin-28 (SST-28), is a naturally occurring peptide hormone that regulates the endocrine system . It primarily targets the D cells of the islets to inhibit the release of insulin and glucagon . Additionally, it is generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .
Mode of Action
Somatostatin 1-28 interacts with its targets by binding to the G protein-coupled somatostatin receptors, leading to multiple phosphorylation events within the C-terminal tail . This interaction results in the inhibition of adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .
Biochemical Pathways
Somatostatin 1-28 is involved in the regulation of glucagon and insulin synthesis in the pancreas . It represses growth hormone secretion, thus playing a crucial role in the regulation of metabolism . The two peptides, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), are involved in these regulatory processes .
Pharmacokinetics
The pharmacokinetics of Somatostatin 1-28 involves its distribution and retention within the body. Studies have shown that somatostatin analogs, such as 177Lu-DOTA-EB-TATE, exhibit extended circulation in the blood and achieve a higher tumor dose delivery compared to other analogs . The total-body effective doses were 0.205 ± 0.161 mSv/MBq for 177Lu-DOTA-EB-TATE .
Result of Action
The molecular and cellular effects of Somatostatin 1-28’s action include the inhibition of various gastrointestinal processes . It is produced by paracrine cells scattered throughout the gastrointestinal tract and inhibits gastrointestinal endocrine secretion . Somatostatin is also found in various locations in the nervous system and exerts neural control over many physiological functions .
Action Environment
The action of Somatostatin 1-28 is influenced by the local physiological environment. For example, SS28 is found in the central nervous system and has a more potent neuromodulator action than SS14 . The wide-ranging diverse effects of somatostatin in the gastrointestinal system occur to a greater or lesser extent in physiological and pathological conditions .
Analyse Biochimique
Biochemical Properties
Somatostatin 1-28 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. It is the major physiological inhibitor of growth hormone secretion from the anterior pituitary and insulin and glucagon release from the pancreatic islets . It also regulates gastric acid secretion from the gut . The actions of somatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors .
Cellular Effects
Somatostatin 1-28 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It suppresses the synthesis and secretion of growth factors such as growth hormone and insulin-like growth factor 1 . It also inhibits gastrointestinal hormones that include gastrin, cholecystokinin, serotonin, glucagon, vasoactive intestinal peptide, and others .
Molecular Mechanism
The mechanism of action of Somatostatin 1-28 is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In the vascular system, it likely produces vasoconstriction by inhibiting adenylate cyclase, leading to a lowering of the concentration of cyclic adenosine monophosphate in the endothelial cells, which ultimately blocks vasodilation through this pathway .
Temporal Effects in Laboratory Settings
The effects of Somatostatin 1-28 change over time in laboratory settings. It is involved in a range of physiological functions and pathological modifications
Dosage Effects in Animal Models
The effects of Somatostatin 1-28 vary with different dosages in animal models
Metabolic Pathways
Somatostatin 1-28 is involved in several metabolic pathways. It interacts with various enzymes or cofactors
Transport and Distribution
Somatostatin 1-28 is transported and distributed within cells and tissues . It is widely distributed throughout the central nervous system and the digestive system of rodents and primates
Subcellular Localization
It is known that somatostatin receptor-positive AR42J rat pancreatic tumor cells in vitro have been used to understand the cell killing mechanism of 64 Cu by focusing on subcellular distribution of the somatostatin analogues .
Propriétés
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150)/t69-,70-,71-,72-,73+,74+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,107-,108-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-DFTNLTQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary mechanism of action of Somatostatin 1-28?
A1: Somatostatin 1-28 exerts its effects by binding to specific somatostatin receptors (SSTRs). These receptors belong to the G protein-coupled receptor (GPCR) superfamily. [] Upon binding, Somatostatin 1-28 triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylate cyclase, which leads to a decrease in cyclic AMP (cAMP) levels. [] This reduction in cAMP has various downstream effects, including the inhibition of hormone secretion and neurotransmission.
Q2: Does Somatostatin 1-28 exhibit different activities compared to other forms of Somatostatin?
A2: Yes, studies have shown that Somatostatin 1-28 and the shorter form, Somatostatin 1-14, can have different potencies and affinities for various SSTR subtypes. [, ] For instance, in guinea pig pancreatic acini, both Somatostatin 1-28 and a synthetic analog, [Nle8]Somatostatin 1-28, increased amylase release, calcium outflux, and cGMP levels at high concentrations. [] Interestingly, these effects were not observed with Somatostatin 1-14, suggesting that the full 28-amino acid sequence is crucial for this specific activity. []
Q3: Is Somatostatin 1-28 exclusively produced in the central nervous system?
A3: No, while initially identified in the hypothalamus, research has revealed that Somatostatin 1-28 is also synthesized in peripheral tissues. For example, studies have identified Somatostatin 1-28 in the retina of various species, including rats, frogs, and monkeys. [] This finding indicates that Somatostatin 1-28 plays diverse roles both within and outside the central nervous system.
Q4: Has Somatostatin 1-28 been detected in human bodily fluids?
A4: Yes, research has confirmed the presence of circulating Somatostatin 1-28 in human plasma. [] This finding has implications for understanding the potential physiological and pathological roles of this peptide in humans.
Q5: Are there any studies investigating the role of Somatostatin 1-28 in specific physiological processes?
A5: Yes, research has explored the potential role of Somatostatin 1-28 in regulating feed intake in goats. [] A study using intracerebroventricular (ICV) infusions of Somatostatin 1-28 in goats fed dry forage observed increased feed intake compared to control animals. [] This finding suggests that Somatostatin 1-28 might modulate thirst-controlling mechanisms, influencing feeding behavior in these animals.
Q6: Does Somatostatin 1-28 undergo any post-translational modifications?
A6: Yes, Somatostatin 1-28 is derived from a larger precursor peptide, prosomatostatin, through enzymatic processing. [, ] Studies have identified various processing intermediates and fragments of prosomatostatin in different species. [, ] This suggests that the processing of prosomatostatin is a complex and potentially regulated process, influencing the availability and activity of Somatostatin 1-28.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







